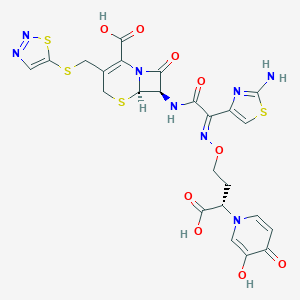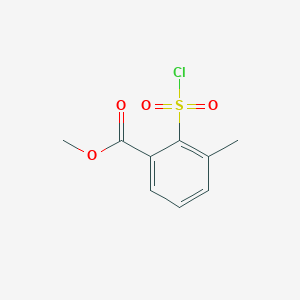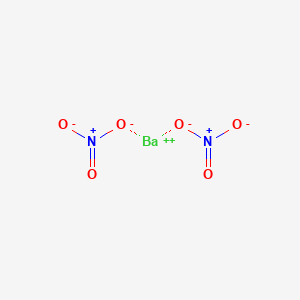
硝酸钡
概述
描述
Barium nitrate is an inorganic compound with the chemical formula Ba(NO₃)₂. It is a white crystalline solid that is soluble in water and burns with a green flame. Barium nitrate is commonly used in pyrotechnics, such as fireworks and flares, due to its oxidizing properties and ability to produce vibrant green colors when burned .
Synthetic Routes and Reaction Conditions:
Reaction with Barium Carbonate:
Reaction with Barium Hydroxide:
Reaction with Barium Sulfide:
Industrial Production Methods:
- The industrial production of barium nitrate typically involves dissolving barium carbonate in nitric acid, allowing any iron impurities to precipitate, followed by filtration, evaporation, and crystallization .
Types of Reactions:
Reaction with Sulfates:
Common Reagents and Conditions:
- Common reagents include nitric acid, barium carbonate, barium hydroxide, and barium sulfide.
- Reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products Formed:
- Major products include barium oxide, nitrogen dioxide, oxygen, and barium sulfate.
Chemistry:
- Barium nitrate is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds .
Biology and Medicine:
- While not commonly used directly in biological or medical applications due to its toxicity, barium nitrate can be used in research to study the effects of barium ions on biological systems.
Industry:
- Barium nitrate is widely used in the pyrotechnics industry for producing green flames in fireworks and flares .
- It is also used in the manufacture of special glasses and ceramics .
Oxidizing Properties:
- Barium nitrate acts as an oxidizing agent, facilitating the combustion of other materials by providing oxygen. This property is particularly useful in pyrotechnics and explosives .
Molecular Targets and Pathways:
- The primary molecular target of barium nitrate is the nitrate ion, which undergoes reduction during combustion reactions, releasing oxygen and facilitating the oxidation of other materials.
科学研究应用
医学影像和诊断
硝酸钡在医学影像中得到应用,特别是在钡灌肠 X 射线检查中。这些检查对于诊断胃肠道异常至关重要。 此外,含钡的食物材料用于评估吞咽功能障碍患者的吞咽功能,尤其是头颈癌患者 .
玻璃制造
在特殊玻璃的生产中,硝酸钡起着至关重要的作用。 它被加入到玻璃制造过程中,以改善玻璃的某些性能,例如光学清晰度和抗电场性 .
烟火和爆竹
硝酸钡是烟火中常见的成分,特别是在制造绿色火焰中。 它在烟火中的应用很广泛,因为它能够产生鲜艳的色彩和效果 .
国防应用
该化合物在国防相关应用中得到广泛应用。 尽管具体细节通常保密,但硝酸钡在该领域的作用与其反应特性以及在各种推进剂和其他军用级材料中的应用有关 .
氧化钡的前驱体
硝酸钡是生产氧化钡的前驱体材料,氧化钡是一种在电子和陶瓷等各种工业和研究应用中都有应用的化合物 .
纳米粒子合成
在纳米技术领域,硝酸钡被用作合成BaTiO3 纳米粒子的起始材料,这些纳米粒子由于其介电性能而在电子领域有应用。 各种方法,例如溶胶-凝胶法和共沉淀法,在合成过程中都涉及硝酸钡 .
核废料管理
硝酸钡的溶解度特性使其在核废料管理中发挥作用,特别是在塞拉菲尔德等场所,需要在运行后清理过程中从高活性储存罐中去除它 .
作用机制
Target of Action
Barium nitrate, an inorganic compound with the chemical formula Ba(NO₃)₂, is primarily used in pyrotechnics due to its ability to burn with a green flame . It doesn’t have a recognized biological role in humans . It is essential for some organisms’ proper growth .
Mode of Action
Barium nitrate is an oxidizer that decomposes to barium oxide when heated . This decomposition process is a key part of its mode of action. In pyrotechnics, the heat of the fire causes the barium nitrate to decompose, releasing energy in the form of light . This light is what we see as the green flame in fireworks .
Biochemical Pathways
Barium nitrate doesn’t participate in any known biochemical pathways in the human body . Its primary interaction is with fire, where it acts as an oxidizer . It’s worth noting that barium nitrate can react with sulfate or sulfuric acid to produce barium sulfate , a reaction that could potentially occur in the environment or industrial settings.
Pharmacokinetics
It’s known that like all soluble barium compounds, barium nitrate is toxic by ingestion or inhalation . In the event of poisoning, solutions of sulfate salts such as Epsom salts or sodium sulfate may be given as first aid, as they precipitate the barium as the insoluble (and non-toxic) barium sulfate .
Action Environment
The action of barium nitrate is influenced by environmental factors such as heat and the presence of other chemicals. For example, the green flame produced by barium nitrate is only visible when the compound is heated, such as in a firework . Additionally, the presence of sulfate or sulfuric acid can cause barium nitrate to react and form barium sulfate . Environmental exposure to barium is raising a growing public awareness as it can lead to different health conditions .
安全和危害
Inhalation or contact with eyes or skin causes irritation . Ingestion causes excessive salivation, vomiting, colic, diarrhea, convulsive tremors, slow pulse, elevated blood pressure . Hemorrhages may occur in the stomach, intestines, and kidneys . Muscular paralysis may follow . It is recommended to prevent skin and eye contact, avoid dust formation, and not to breathe in dust, vapor, mist, or gas .
未来方向
生化分析
Biochemical Properties
Barium nitrate plays a role in biochemical reactions primarily as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules, often leading to oxidative stress. For instance, barium nitrate can interact with catalase, an enzyme that helps decompose hydrogen peroxide into water and oxygen. The interaction between barium nitrate and catalase can inhibit the enzyme’s activity, leading to an accumulation of hydrogen peroxide and subsequent oxidative damage to cells . Additionally, barium nitrate can interact with proteins containing thiol groups, leading to the oxidation of these groups and the formation of disulfide bonds, which can alter protein structure and function .
Cellular Effects
Barium nitrate has significant effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, barium nitrate can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and the downregulation of genes involved in cell proliferation . Additionally, barium nitrate can affect cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .
Molecular Mechanism
The molecular mechanism of action of barium nitrate involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress. Barium nitrate can undergo redox reactions, leading to the production of ROS such as superoxide anions, hydrogen peroxide, and hydroxyl radicals . These ROS can interact with various biomolecules, including lipids, proteins, and nucleic acids, causing oxidative damage. For example, ROS generated by barium nitrate can oxidize membrane lipids, leading to lipid peroxidation and membrane damage . Additionally, ROS can oxidize proteins, leading to the formation of carbonyl groups and the loss of protein function . Furthermore, ROS can cause DNA damage, leading to mutations and genomic instability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of barium nitrate can change over time due to its stability, degradation, and long-term effects on cellular function. Barium nitrate is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . The degradation of barium nitrate can lead to the formation of barium oxide and nitrogen dioxide, which can further contribute to oxidative stress . Long-term exposure to barium nitrate in in vitro or in vivo studies has been shown to result in chronic oxidative stress, leading to cellular senescence, apoptosis, or necrosis .
Dosage Effects in Animal Models
The effects of barium nitrate vary with different dosages in animal models. At low doses, barium nitrate can induce mild oxidative stress and transient changes in cellular function . At high doses, barium nitrate can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed in studies, where a certain dose of barium nitrate is required to elicit a significant biological response . Additionally, toxic or adverse effects at high doses include gastrointestinal distress, respiratory distress, and cardiovascular effects .
Metabolic Pathways
Barium nitrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. For example, barium nitrate can inhibit the activity of key metabolic enzymes such as cytochrome c oxidase, leading to a decrease in ATP production and an increase in ROS levels . Additionally, barium nitrate can affect metabolic flux by altering the levels of metabolites involved in oxidative phosphorylation and glycolysis . These changes in metabolic pathways can have significant effects on cellular energy production and overall cellular function .
Transport and Distribution
Barium nitrate is transported and distributed within cells and tissues through various mechanisms. It can enter cells through ion channels or transporters and accumulate in specific cellular compartments . For example, barium nitrate can be taken up by cells through calcium channels, leading to an increase in intracellular calcium levels . This increase in calcium levels can further contribute to oxidative stress and cellular damage . Additionally, barium nitrate can bind to proteins and other biomolecules, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of barium nitrate can influence its activity and function. Barium nitrate can be localized to specific cellular compartments such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . For example, barium nitrate can inhibit the activity of mitochondrial enzymes involved in oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS levels . Additionally, barium nitrate can be targeted to specific organelles through post-translational modifications or targeting signals, affecting its distribution and function within cells .
相似化合物的比较
Barium Chlorate (Ba(ClO₃)₂): Another oxidizing agent used in pyrotechnics, producing a green flame similar to barium nitrate.
Barium Peroxide (BaO₂): Used as an oxidizer in pyrotechnics and as a bleaching agent.
Barium Sulfate (BaSO₄): Unlike barium nitrate, barium sulfate is insoluble in water and is used as a radiocontrast agent in medical imaging.
Uniqueness of Barium Nitrate:
- Barium nitrate is unique in its ability to produce vibrant green flames, making it highly valuable in the pyrotechnics industry. Its oxidizing properties also make it a key component in various explosive formulations .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Barium nitrate can be achieved through a reaction between barium carbonate or barium hydroxide and nitric acid.", "Starting Materials": [ "Barium carbonate or barium hydroxide", "Nitric acid" ], "Reaction": [ "Add the desired amount of barium carbonate or barium hydroxide to a reaction vessel.", "Slowly add nitric acid to the reaction vessel while stirring continuously.", "Heat the reaction mixture to a temperature of 60-70°C and continue stirring for several hours.", "Filter the resulting solution to remove any insoluble impurities.", "Evaporate the filtrate to dryness to obtain Barium nitrate as a white crystalline solid." ] } | |
CAS 编号 |
10022-31-8 |
分子式 |
BaHNO3 |
分子量 |
200.34 g/mol |
IUPAC 名称 |
barium(2+);dinitrate |
InChI |
InChI=1S/Ba.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI 键 |
APLQTTYBCHJFIJ-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ba+2] |
规范 SMILES |
[N+](=O)(O)[O-].[Ba] |
沸点 |
Decomposes (NIOSH, 2016) Decomposes |
颜色/形态 |
White cubic crystals Lustrous white crystals Crystals or crystalline powde |
密度 |
3.24 at 73.4 °F (USCG, 1999) 3.24 g/cu cm 3.24 g/cm³ 3.24 |
熔点 |
1098 °F (USCG, 1999) 590 °C 1094°F |
| 10022-31-8 | |
物理描述 |
Barium nitrate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen produced in fires. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER. White, odorless solid. |
Pictograms |
Oxidizer; Acute Toxic; Irritant |
溶解度 |
9 % (NIOSH, 2016) 10.3 g/100 g water at 25 °C Slightly soluble in ethanol and acetone Solubility in water as weight %: 4.72%, 0 °C; 9.27%, 25 °C; 12.35%, 40 °C; 16.9%, 60 °C; 21.4%, 80 °C; 25.6%, 100 °C; 32.0%, 135 °C Solubility in water, g/100ml at 20 °C: 8.7 (moderate) 9% |
同义词 |
arium nitrate barium nitrate, monohydrate |
蒸汽压力 |
Low (NIOSH, 2016) Low |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol](/img/structure/B159522.png)
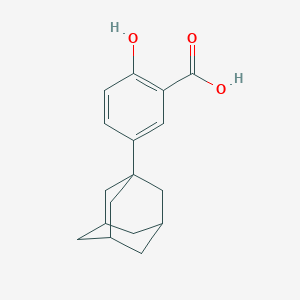
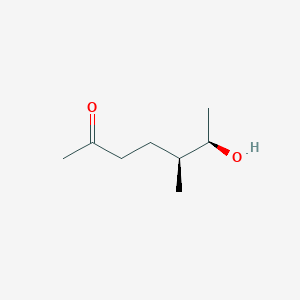
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
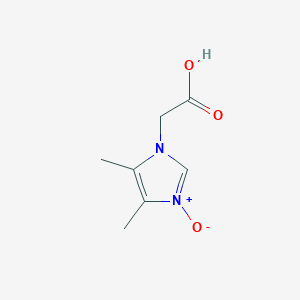
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
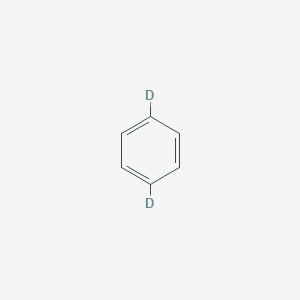


![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
